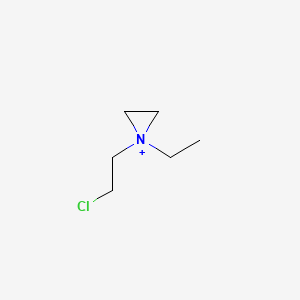

Aziridinium, 1-(2-chloroethyl)-1-ethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aziridinium, 1-(2-chloroethyl)-1-ethyl- is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. These compounds are known for their significant strain due to the small ring size, which makes them highly reactive.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aziridinium, 1-(2-chloroethyl)-1-ethyl- can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridinium ion . Another method involves the use of nitrenes, which can be generated in situ from organic azides or other precursors and then added to alkenes to form aziridines .

Industrial Production Methods

Industrially, aziridines are often produced from aminoethanol via two related routes. The Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration of aminoethanol. Alternatively, the Wenker synthesis involves converting aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine .

Analyse Chemischer Reaktionen

Types of Reactions

Aziridinium, 1-(2-chloroethyl)-1-ethyl- undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The strained ring makes aziridinium ions highly susceptible to nucleophilic attack, leading to ring-opening reactions.

Polymerization: Aziridinium ions can undergo ring-opening polymerization, which is useful in creating polyamines with various applications.

Common Reagents and Conditions

Common reagents for reactions involving aziridinium ions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions due to the high reactivity of the aziridinium ring .

Major Products

The major products of these reactions are often amines or other nitrogen-containing compounds, depending on the nucleophile used. For example, the reaction with an amine nucleophile can produce a primary amine and a new aziridinium moiety .

Wissenschaftliche Forschungsanwendungen

Aziridinium, 1-(2-chloroethyl)-1-ethyl- has several scientific research applications:

Medicinal Chemistry: Aziridinium ions are used in the synthesis of various pharmaceuticals, including chemotherapeutic agents like mitomycin C.

Biological Studies: Aziridinium derivatives are studied for their neurotoxic effects and their ability to deplete neurotransmitter stores, making them useful tools in neuroscience research.

Wirkmechanismus

The mechanism of action of aziridinium, 1-(2-chloroethyl)-1-ethyl- involves its high reactivity due to ring strain. The compound can readily undergo nucleophilic attack, leading to ring-opening and subsequent reactions. In biological systems, aziridinium derivatives can interact with neurotransmitter uptake systems, leading to the depletion of neurotransmitter stores and neurotoxic effects .

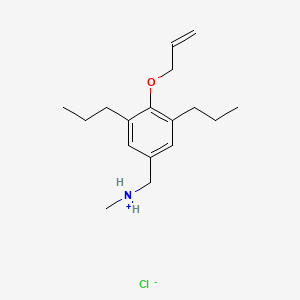

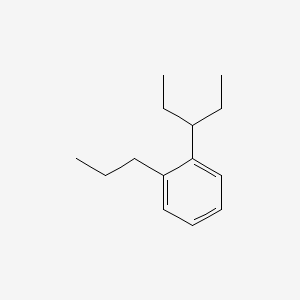

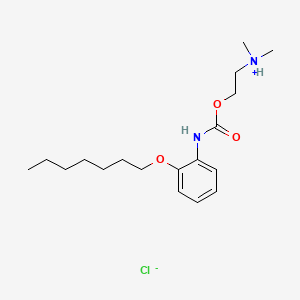

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer |

63918-54-7 |

|---|---|

Molekularformel |

C6H13ClN+ |

Molekulargewicht |

134.63 g/mol |

IUPAC-Name |

1-(2-chloroethyl)-1-ethylaziridin-1-ium |

InChI |

InChI=1S/C6H13ClN/c1-2-8(4-3-7)5-6-8/h2-6H2,1H3/q+1 |

InChI-Schlüssel |

DSRFMKWOQKHUAB-UHFFFAOYSA-N |

Kanonische SMILES |

CC[N+]1(CC1)CCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)

![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)

![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)